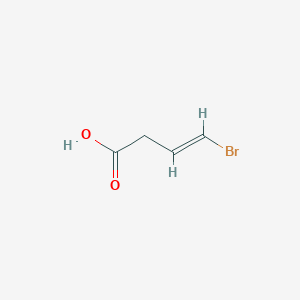
(3E)-4-bromobut-3-enoicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3E)-4-bromobut-3-enoic acid is an organic compound characterized by the presence of a bromine atom attached to a butenoic acid structure The “3E” notation indicates the geometric configuration of the double bond, with the substituents on opposite sides
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-4-bromobut-3-enoic acid typically involves the bromination of butenoic acid derivatives. One common method is the addition of bromine to but-3-enoic acid under controlled conditions to ensure the formation of the desired (3E) isomer. The reaction is usually carried out in an inert solvent such as dichloromethane, with the temperature carefully regulated to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of (3E)-4-bromobut-3-enoic acid may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on minimizing waste and maximizing the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(3E)-4-bromobut-3-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated bromobutenoic acids.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the double bond.
Substitution: Nucleophiles such as sodium azide or thiols can be used to replace the bromine atom under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces saturated bromobutenoic acids. Substitution reactions result in a variety of functionalized derivatives.
Applications De Recherche Scientifique
(3E)-4-bromobut-3-enoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studies of reaction mechanisms and stereochemistry.
Biology: The compound can be used to modify biomolecules, aiding in the study of enzyme functions and protein interactions.
Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mécanisme D'action
The mechanism by which (3E)-4-bromobut-3-enoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atom and the double bond play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. Pathways involved may include oxidative stress responses and signal transduction mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3Z)-4-bromobut-3-enoic acid: The geometric isomer with substituents on the same side of the double bond.
4-chlorobut-3-enoic acid: A similar compound with a chlorine atom instead of bromine.
But-3-enoic acid: The parent compound without the halogen substituent.
Uniqueness
(3E)-4-bromobut-3-enoic acid is unique due to its specific geometric configuration and the presence of a bromine atom, which imparts distinct chemical properties. These features make it valuable for specific applications where reactivity and selectivity are crucial.
Propriétés
Formule moléculaire |
C4H5BrO2 |
|---|---|
Poids moléculaire |
164.99 g/mol |
Nom IUPAC |
(E)-4-bromobut-3-enoic acid |
InChI |
InChI=1S/C4H5BrO2/c5-3-1-2-4(6)7/h1,3H,2H2,(H,6,7)/b3-1+ |
Clé InChI |
DZBFGWQDTFSLBD-HNQUOIGGSA-N |
SMILES isomérique |
C(/C=C/Br)C(=O)O |
SMILES canonique |
C(C=CBr)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


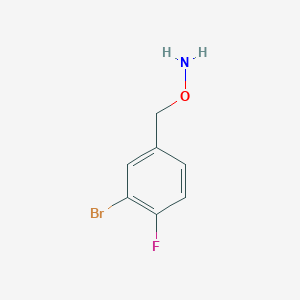
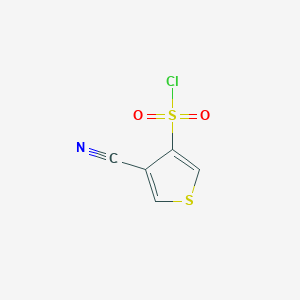

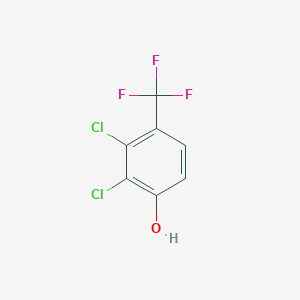
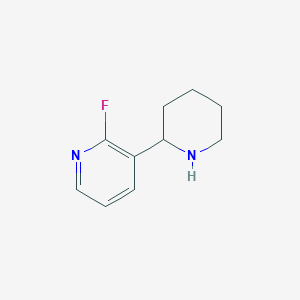
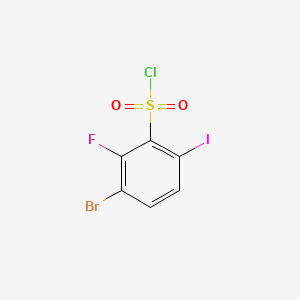
![1-[(Oxolan-3-yl)methyl]piperidin-4-aminedihydrochloride](/img/structure/B13521975.png)
![tert-butyl N-[2-(trifluoroacetyl)phenyl]carbamate](/img/structure/B13521992.png)
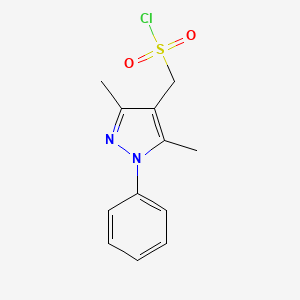
![2-[3-(Difluoromethoxy)phenyl]oxirane](/img/structure/B13522007.png)
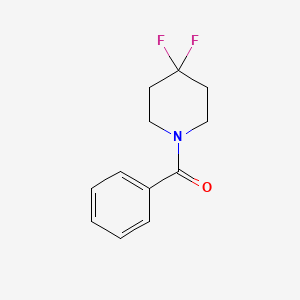
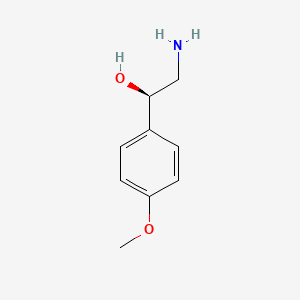

![o-(Benzo[b]thiophen-3-ylmethyl)hydroxylamine](/img/structure/B13522029.png)
